molecular formula C17H18N2O2 B5878605 N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide

N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide

Cat. No.: B5878605
M. Wt: 282.34 g/mol
InChI Key: CVBYBSHOOWEHEN-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide: is an organic compound with the molecular formula C17H18N2O2 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(2-acetylamino)phenyl.

    Amidation: The acetylated product is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the acetylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes, which may lead to the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may form hydrogen bonds with active sites, while the dimethylbenzamide moiety can interact with hydrophobic pockets, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2-acetylamino)phenylacetamide: Similar structure but lacks the dimethylbenzamide moiety.

    N-(2-acetylamino)phenyl)-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(2-acetylamino)phenyl)-3,5-dimethylbenzylamine: Similar structure but with an amine group instead of an amide.

Uniqueness: N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide is unique due to the presence of both acetylamino and dimethylbenzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2-acetamidophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-12(2)10-14(9-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYBSHOOWEHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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